molecular formula C13H10N2O4 B1272533 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde CAS No. 128843-59-4

1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1272533
M. Wt: 258.23 g/mol
InChI Key: NXKMAVMESJKNLK-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde (MNPC) is a heterocyclic compound belonging to the pyrrole class of compounds. It has a variety of uses in scientific research, particularly in the fields of organic synthesis, drug discovery, and biochemistry. MNPC is an important building block in the synthesis of complex organic molecules and is often used as a starting material in the synthesis of drugs. MNPC is also used in the synthesis of other heterocyclic compounds and has been studied extensively for its potential applications in drug discovery and biochemistry.

Scientific Research Applications

Chemical Transformations and Synthesis

  • This compound has been used in chemical reactions involving formylchromone derivatives, transforming them into pyrroles and pyridines, which are crucial in various organic synthesis processes (Clarke et al., 1985).

  • In another study, carbaldehydes similar to 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde were treated with Lewis or Bronsted acids, leading to the formation of dihydrochromeno[3,2-b]azet-2(1H)-ones, a process valuable for synthesizing complex heterocyclic compounds (Bertha et al., 1998).

  • The molecule also plays a role in the study of carbazole units, where it contributes to understanding the structure and hydrogen bonding characteristics of related compounds (Gunaseelan et al., 2007).

Material Science and Magnetism

  • In material science, the compound has been used in the synthesis of high nuclearity barrel-like single molecule magnets. This application is significant for developing new magnetic materials with potential technological applications (Giannopoulos et al., 2014).

Pharmacological Research

  • In pharmacological research, compounds related to 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde have shown potential in producing anti-platelet aggregation activity, indicating a possible role in developing cardiovascular disease treatments (Yang et al., 2002).

properties

IUPAC Name

1-methyl-4-(4-nitrobenzoyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-14-7-10(6-12(14)8-16)13(17)9-2-4-11(5-3-9)15(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKMAVMESJKNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377544
Record name 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde

CAS RN

128843-59-4
Record name 1-Methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128843-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-(4-nitrobenzoyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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